![molecular formula C22H27N5 B5763044 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine](/img/structure/B5763044.png)
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine typically involves the condensation of 3-aminopyrazole with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds via an addition-elimination mechanism, forming the pyrazolo[1,5-a]pyrimidine core . The piperazine moiety is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide[][4].
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is C23H28N6 with a molecular weight of 396.51 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core linked to a piperazine moiety, which is known for enhancing biological activity and solubility.
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties by inhibiting specific cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for disrupting cell cycle progression and inducing apoptosis in cancer cells.
Key Findings:
- Mechanism of Action: The compound inhibits CDK2 activity, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines .
- Cytotoxicity: Studies have demonstrated significant cytotoxic effects against multiple cancer types, including breast and lung cancer cells .
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 10.5 | Apoptosis induction |
A549 (Lung) | 8.3 | Cell cycle arrest |
HeLa (Cervical) | 12.0 | Inhibition of proliferation |
Neuroprotective Properties
In addition to its anticancer properties, the compound has been evaluated for its neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). This activity is relevant for neurodegenerative diseases such as Alzheimer's.
Key Findings:
- Enzyme Inhibition: The compound shows promising AChE inhibitory activity, which could lead to therapeutic applications in treating cognitive decline associated with neurodegenerative disorders .
Enzyme | IC50 (µM) | Effect |
---|---|---|
Acetylcholinesterase | 5.0 | Enhanced neurotransmission |
Radiolabeling for Imaging Applications
Recent studies have explored the potential of radiolabeling pyrazolo[1,5-a]pyrimidine derivatives for use as radiotracers in positron emission tomography (PET). The introduction of fluorine isotopes has been investigated to enhance tumor imaging capabilities.
Key Findings:
- Biodistribution Studies: Preliminary biodistribution experiments showed that fluorinated derivatives accumulate more in tumors compared to traditional tracers like FDG . However, challenges remain regarding tumor-to-non-target ratios.
Radiotracer | Tumor Uptake (%) | Non-target Uptake (%) |
---|---|---|
[^18F]-labeled derivative 1 | 15 | 5 |
[^18F]-labeled derivative 2 | 20 | 10 |
Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships has been pivotal in optimizing the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the piperazine and pyrazole rings have led to compounds with enhanced potency and selectivity.
Key Findings:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 3,5-Dimethyl-1-phenylpyrazole
Uniqueness
1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
The compound 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine is a novel chemical entity that has garnered attention for its potential biological activities. This article provides an in-depth review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrimidine core and a piperazine moiety. The molecular formula is C23H30N4 with a molecular weight of approximately 382.52 g/mol. The structural configuration is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties . For example, derivatives of pyrazolo-pyrimidine have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB 231 | 34.31 | Apoptosis induction |
Compound B | U87 MG | 38.29 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Similar compounds have demonstrated activity against various bacterial strains, suggesting that the pyrazolo-pyrimidine scaffold may enhance membrane permeability or inhibit essential bacterial enzymes.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may possess neuroprotective properties , potentially beneficial in neurodegenerative diseases. Studies have shown that such compounds can reduce oxidative stress and inflammation in neuronal cells.
Case Studies
- Anticancer Efficacy in vitro : A study evaluated the efficacy of a closely related compound against breast cancer cell lines (MDA-MB 231). The results indicated an IC50 value of 34.31 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin .
- Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating potent activity .
- Neuroprotection in Animal Models : In a recent experimental model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential for neuroprotection .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit enzymes involved in cancer progression or microbial resistance.
- Modulation of Receptor Activity : The compound could interact with specific receptors involved in cell signaling pathways.
- Induction of Apoptosis : By triggering apoptotic pathways, it can lead to programmed cell death in malignant cells.
Properties
IUPAC Name |
2,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16(2)15-25-10-12-26(13-11-25)20-14-17(3)23-22-21(18(4)24-27(20)22)19-8-6-5-7-9-19/h5-9,14H,1,10-13,15H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYROFDPDHVYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.